1,4-Oxazepane-2-carbonitrile
CAS No.:
Cat. No.: VC16496427
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2O |
|---|---|
| Molecular Weight | 126.16 g/mol |
| IUPAC Name | 1,4-oxazepane-2-carbonitrile |
| Standard InChI | InChI=1S/C6H10N2O/c7-4-6-5-8-2-1-3-9-6/h6,8H,1-3,5H2 |
| Standard InChI Key | GYYLOBNIXPFEKU-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC(OC1)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
1,4-Oxazepane-2-carbonitrile has the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol . The IUPAC name designates the nitrile group at position 2 of the 1,4-oxazepane ring, a seven-membered heterocycle with oxygen at position 1 and nitrogen at position 4. The compound’s SMILES notation, C1C(CNCCO1)C#N, reflects its bicyclic structure and nitrile substituent .
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| LogP (Partition Coefficient) | 0.38 | |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | |
| Solubility | Likely polar solvent-soluble |
The LogP value suggests moderate lipophilicity, while the TPSA indicates potential for hydrogen bonding, critical for biological interactions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1,4-oxazepane derivatives often involves cyclization reactions. A notable method for analogous compounds, such as N-Boc-1,4-oxazepane-2-carboxylic acid, employs a lipase-catalyzed regioselective lactamization . For example, amino diester precursors undergo enzymatic cyclization using a SpinChem® rotating bed reactor, enhancing yield (39% over seven steps) and enabling enzyme recycling . While this method specifically targets carboxylic acid derivatives, modifying the protecting groups and reaction conditions could adapt it for nitrile synthesis.
Catalytic and Enzymatic Approaches
Enzymatic methods are favored for their regioselectivity and mild conditions. Lipases, such as those used in , avoid harsh acids/bases, preserving functional groups like nitriles. Alternative pathways may involve:
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Nitrile formation via dehydration of amides using reagents like POCl₃.
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Ring-closing metathesis to form the oxazepane core before introducing the nitrile.
Structural and Spectroscopic Analysis
Spectroscopic Characterization
While direct data for 1,4-Oxazepane-2-carbonitrile is limited, related oxazepane compounds are analyzed via:
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NMR Spectroscopy: Peaks for nitrile carbons appear near 120 ppm in ¹³C NMR.
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Infrared Spectroscopy: A strong absorption band at ~2240 cm⁻¹ confirms the -C≡N group .
Computational Chemistry Insights
Computational models predict bond angles and conformational stability. The seven-membered ring adopts a chair-like conformation, minimizing steric strain. The nitrile group’s electron-withdrawing nature polarizes adjacent bonds, influencing reactivity .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
1,4-Oxazepane-2-carbonitrile serves as a precursor for peptidomimetics and kinase inhibitors. Its nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, enabling diversification. For instance, the Boc-protected analog (CAS 1262410-57-0) is used in peptide synthesis, suggesting similar utility for the nitrile derivative.
Biological Activity
Though direct pharmacological studies are sparse, structurally related oxazepanes exhibit:
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Antimicrobial properties via membrane disruption.
| Supplier | Location | Purity | Price (per 100 mg) |
|---|---|---|---|
| Aladdin Scientific | United States | 98% | $58 |
| Suzhou ARTK Medchem | China | 97% | $34 |
| PharmaBlock Sciences | China | 98% | $42 |
Prices and availability vary by region, with bulk quantities requiring custom synthesis .
Future Directions and Research Gaps
Unresolved Challenges
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Scalability: Current enzymatic methods require optimization for industrial-scale production .
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Toxicity Profiling: In vivo studies are needed to assess safety margins.
Emerging Opportunities
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Targeted Drug Delivery: Functionalizing the nitrile group for prodrug designs.
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Catalysis: As a ligand in asymmetric synthesis.
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